molecular formula C15H15ClN2OS B2613764 3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea CAS No. 41966-09-0

3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea

Cat. No.: B2613764
CAS No.: 41966-09-0
M. Wt: 306.81
InChI Key: IRUNHOGJRPZECO-UHFFFAOYSA-N
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Description

3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a thiourea moiety.

Scientific Research Applications

3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “N-(3-chloro-4-methoxybenzyl)-N’-phenylthiourea” is not available in the searched resources .

Safety and Hazards

The safety and hazards of “N-(3-chloro-4-methoxybenzyl)-N’-phenylthiourea” are not available in the searched resources .

Future Directions

The future directions of “N-(3-chloro-4-methoxybenzyl)-N’-phenylthiourea” are not available in the searched resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with phenylthiourea. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a thiourea moiety.

    Ethanone, 1-(3-chloro-4-methoxyphenyl)-: Contains a ketone group instead of a thiourea moiety.

Uniqueness

3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea is unique due to the presence of both chloro and methoxy groups on the phenyl ring, combined with a thiourea moiety. This unique combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

1-[(3-chloro-4-methoxyphenyl)methyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-19-14-8-7-11(9-13(14)16)10-17-15(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUNHOGJRPZECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325842
Record name 1-[(3-chloro-4-methoxyphenyl)methyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41966-09-0
Record name 1-[(3-chloro-4-methoxyphenyl)methyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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